molecular formula C7H10BrF3 B1382698 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane CAS No. 2091636-18-7

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Cat. No. B1382698
CAS RN: 2091636-18-7
M. Wt: 231.05 g/mol
InChI Key: HMBITMZBULNKBO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane, also known as BMTCP, is a volatile alkyl halide compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound, and can be used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. BMTCP has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-understood.

Scientific Research Applications

Synthesis of Organic Compounds

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is used in synthesizing various organic compounds. For instance, it has been used in the preparation of cyclopentane-1,2-dione, a compound employed as an intermediate in synthesizing diverse organic materials such as propellanes, iso-coumarones, and pyrazines. This intermediate shows potential as a precursor for the sesquiterpene modhephene (Wrobel & Cook, 1980).

Radical Cyclization

The compound plays a significant role in radical cyclization processes. Studies have shown its effectiveness in radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers, demonstrating high regio-, chemo-, and stereoselectivity. This process has been instrumental in producing various complex organic structures, including trisubstituted olefins, cyclopentene derivatives, and diquinane systems (Journet & Malacria, 1992).

Inclusion Complex Studies

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane has been utilized in the study of inclusion complexes. These studies often involve nuclear magnetic resonance (NMR) methods and molecular dynamics simulations, contributing valuable insights into the interactions and geometries of these complexes (Ivanov, Salvatierra, & Jaime, 1996).

Development of Pharmaceutical Compounds

The compound is also essential in pharmaceutical research. It serves as a platform for the development of various difunctional trifluoromethylcyclopentane derivatives. These building blocks have been used to synthesize compounds of interest in pharmaceutical, agrochemical, and materials industries (Grellepois, Kikelj, Coia, & Portella, 2012).

Spectrophotometric Applications

It also finds applications in spectrophotometry. For instance, cyclopentane-1,3-dione bis (4-methylthiosemicarbazone) monohydrochloride, which can be synthesized using 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane, is used as a reagent for the spectrophotometric determination of trace amounts of bromate (Ceba, Sánchez, & Díaz, 1983).

Development of Novel Synthetic Methods

Research involving this compound has led to the development of new synthetic methods. This includes the synthesis of highly substituted cyclohexanes, demonstrating the influence of proximity effects on the reactivity of such compounds (Hofmann, Ren, Lough, & Fekl, 2006).

properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBITMZBULNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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